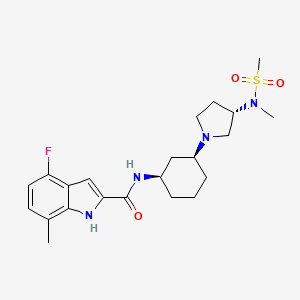

EPZ-719

Descripción

Propiedades

Fórmula molecular |

C22H31FN4O3S |

|---|---|

Peso molecular |

450.6 g/mol |

Nombre IUPAC |

4-fluoro-7-methyl-N-[(1R,3S)-3-[(3S)-3-[methyl(methylsulfonyl)amino]pyrrolidin-1-yl]cyclohexyl]-1H-indole-2-carboxamide |

InChI |

InChI=1S/C22H31FN4O3S/c1-14-7-8-19(23)18-12-20(25-21(14)18)22(28)24-15-5-4-6-16(11-15)27-10-9-17(13-27)26(2)31(3,29)30/h7-8,12,15-17,25H,4-6,9-11,13H2,1-3H3,(H,24,28)/t15-,16+,17+/m1/s1 |

Clave InChI |

ZLVKIBLQXFILMA-IKGGRYGDSA-N |

SMILES isomérico |

CC1=C2C(=C(C=C1)F)C=C(N2)C(=O)N[C@@H]3CCC[C@@H](C3)N4CC[C@@H](C4)N(C)S(=O)(=O)C |

SMILES canónico |

CC1=C2C(=C(C=C1)F)C=C(N2)C(=O)NC3CCCC(C3)N4CCC(C4)N(C)S(=O)(=O)C |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of EPZ-719 in Multiple Myeloma

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

EPZ-719 is a first-in-class, selective small molecule inhibitor of the histone methyltransferase SETD2. In the context of multiple myeloma (MM), particularly in subtypes characterized by the t(4;14) translocation, this compound demonstrates significant anti-proliferative and pro-apoptotic activity. The t(4;14) translocation leads to the overexpression of the histone methyltransferase MMSET (also known as NSD2 or WHSC1), which in turn increases the levels of histone H3 lysine 36 dimethylation (H3K36me2), the substrate for SETD2. This compound exploits this dependency by inhibiting SETD2, thereby reducing the levels of histone H3 lysine 36 trimethylation (H3K36me3), a critical epigenetic mark for maintaining the oncogenic state. This guide provides a comprehensive overview of the preclinical data, mechanism of action, and relevant experimental protocols for studying this compound in multiple myeloma.

Core Mechanism of Action

This compound's primary mechanism of action is the potent and selective inhibition of the enzymatic activity of SETD2. This inhibition leads to a global reduction in the levels of H3K36me3 in cancer cells.[1] In multiple myeloma, especially in cases with the t(4;14) translocation, the overexpression of MMSET creates a dependency on the subsequent methylation step catalyzed by SETD2. By blocking this step, this compound disrupts the epigenetic landscape that is essential for the survival and proliferation of these cancer cells.[2][3]

The downstream consequences of SETD2 inhibition and H3K36me3 reduction in multiple myeloma are multifaceted and include:

-

Modulation of Gene Expression: H3K36me3 is associated with active gene transcription. Its reduction by this compound is thought to alter the expression of key genes involved in oncogenesis.[4]

-

Induction of Apoptosis: Preclinical studies suggest that inhibition of SETD2 can lead to programmed cell death in multiple myeloma cells.

-

Cell Cycle Arrest: Disruption of the normal cell cycle progression is another key outcome of SETD2 inhibition.[5]

Quantitative Preclinical Data

The anti-tumor activity of this compound and its clinical-stage analog, EZM0414, has been evaluated in various preclinical models of multiple myeloma. The following tables summarize the key quantitative findings.

| Compound | Cell Line | Genotype | Assay | IC50 (µM) | Reference |

| This compound | KMS-11 | t(4;14) | 14-day Long-Term Proliferation | 0.211 | [1] |

| This compound | KMS-34 | Not Specified | 14-day Long-Term Proliferation | 0.025 | [1] |

| EZM0414 | t(4;14) MM cell lines (median) | t(4;14) | Cellular Proliferation | 0.24 | [6] |

| EZM0414 | non-t(4;14) MM cell lines (median) | non-t(4;14) | Cellular Proliferation | 1.2 | [6] |

Table 1: In Vitro Anti-proliferative Activity of this compound and EZM0414 in Multiple Myeloma Cell Lines.

| Compound | Xenograft Model | Dosing | Tumor Growth Inhibition | Reference |

| This compound | Myeloma tumors with t(4;14) mutation | Not specified | Up to 95% | [2] |

| This compound | Myeloma tumors without t(4;14) mutation (Model 1) | High dose | 79% (maximum) | [2] |

| This compound | Myeloma tumors without t(4;14) mutation (Model 2) | High dose | 92% (maximum) | [2] |

| EZM0414 | KMS-11 (t(4;14)) | 15 mg/kg bid | 60% reduction | [7] |

| EZM0414 | KMS-11 (t(4;14)) | 30 mg/kg bid | 91% reduction | [7] |

Table 2: In Vivo Efficacy of this compound and EZM0414 in Multiple Myeloma Xenograft Models.

Signaling Pathways and Visualizations

The following diagrams illustrate the proposed signaling pathway of this compound's mechanism of action and a typical experimental workflow for its evaluation.

Caption: Signaling pathway of this compound in t(4;14) multiple myeloma.

Caption: A typical experimental workflow for evaluating this compound.

Detailed Experimental Protocols

Long-Term Proliferation Assay

This protocol is designed to assess the long-term effects of this compound on the proliferation of multiple myeloma cell lines.

Materials:

-

Multiple myeloma cell lines (e.g., KMS-11, RPMI-8226)

-

RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

This compound (dissolved in DMSO)

-

96-well flat-bottom plates

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

-

Luminometer

Procedure:

-

Seed multiple myeloma cells in a 96-well plate at a density of 1,000-5,000 cells per well in 100 µL of culture medium.

-

Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%.

-

Add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (DMSO) wells.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 14 days.

-

On day 14, allow the plate to equilibrate to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a luminometer.

-

Calculate the IC50 values by plotting the percentage of viable cells against the log concentration of this compound.

Western Blot for Histone Methylation

This protocol details the detection of H3K36me3 levels in multiple myeloma cells following treatment with this compound.

Materials:

-

Multiple myeloma cells treated with this compound

-

Histone extraction buffer

-

SDS-PAGE gels (15%)

-

PVDF membrane

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-H3K36me3, anti-total Histone H3

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated and control cells and perform histone extraction.

-

Quantify the protein concentration of the histone extracts.

-

Denature the histone samples by boiling in Laemmli buffer.

-

Load equal amounts of protein onto a 15% SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-H3K36me3 antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Strip the membrane and re-probe with an anti-total Histone H3 antibody as a loading control.

Apoptosis Assay by Annexin V/PI Staining

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells after this compound treatment.[8]

Materials:

-

Multiple myeloma cells treated with this compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Procedure:

-

Harvest the treated and control cells by centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

Gate the cell populations to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis by Propidium Iodide Staining

This protocol allows for the analysis of cell cycle distribution in multiple myeloma cells treated with this compound.[9][10]

Materials:

-

Multiple myeloma cells treated with this compound

-

Cold 70% ethanol

-

PBS

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Harvest the treated and control cells by centrifugation.

-

Wash the cells once with PBS.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

Centrifuge the fixed cells and wash twice with PBS.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples by flow cytometry.

-

Use the DNA content histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound represents a promising therapeutic strategy for multiple myeloma, particularly for patients with the t(4;14) translocation. Its targeted mechanism of action, centered on the inhibition of SETD2 and the subsequent reduction of H3K36me3, provides a clear rationale for its anti-tumor effects. The preclinical data strongly support its continued development, and the experimental protocols outlined in this guide offer a robust framework for further investigation into its efficacy and the intricacies of its downstream signaling pathways. As research progresses, a deeper understanding of the genes and pathways regulated by the SETD2/H3K36me3 axis will be crucial for optimizing the clinical application of this compound and similar agents in the treatment of multiple myeloma.

References

- 1. Discovery of a First-in-Class Inhibitor of the Histone Methyltransferase SETD2 Suitable for Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fiercebiotech.com [fiercebiotech.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. ashpublications.org [ashpublications.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Conformational-Design-Driven Discovery of EZM0414: A Selective, Potent SETD2 Inhibitor for Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 10. ucl.ac.uk [ucl.ac.uk]

The Role of SETD2 in the Pathogenesis and Therapeutic Landscape of Hematological Malignancies

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

SET domain-containing protein 2 (SETD2) is a crucial epigenetic regulator whose primary function is the trimethylation of histone H3 at lysine 36 (H3K36me3).[1] This histone mark is integral to a multitude of cellular processes, including transcriptional regulation, RNA splicing, and the maintenance of genomic stability through DNA damage repair.[1][2] In recent years, inactivating mutations and functional loss of SETD2 have been identified as recurrent events in a wide spectrum of hematological malignancies.[3] These alterations disrupt normal hematopoiesis, contribute to leukemogenesis, and are increasingly associated with aggressive disease and resistance to standard chemotherapies.[1][4] This guide provides a comprehensive overview of the multifaceted role of SETD2, detailing its function in normal blood cell development, the molecular consequences of its inactivation in cancer, and its implications as a prognostic biomarker and potential therapeutic target.

SETD2 Function in Normal Hematopoiesis

SETD2 is essential for the proper functioning of the hematopoietic system.[3] It plays a pivotal role in regulating the delicate balance between self-renewal and differentiation in hematopoietic stem cells (HSCs).[5][6] Conditional knockout mouse models have demonstrated that the loss of Setd2 impairs HSC self-renewal and competitiveness, leading to skewed hematopoietic differentiation.[7][8] Mechanistically, Setd2 helps maintain HSC quiescence and restricts the aberrant elongation of RNA Polymerase II on key target genes, including the proto-oncogene Myc.[5][9] Its absence can lead to bone marrow hypocellularity, anemia, and a predisposition to malignant transformation, underscoring its role as a guardian of the hematopoietic genome.[5][6]

Landscape of SETD2 Alterations in Hematological Malignancies

Loss-of-function mutations in SETD2 are prevalent across various blood cancers, with frequencies varying significantly by disease subtype. These mutations are typically heterozygous and include nonsense, frameshift, and splice site alterations that lead to a non-functional protein.[4][10] The prevalence of these alterations highlights their significant role in tumor initiation and progression.

Table 1: Frequency of SETD2 Alterations in Hematological Malignancies

| Malignancy | Frequency of Alterations (%) | Citations |

|---|---|---|

| Enteropathy-Associated T-Cell Lymphoma (EATL-II) | ~91% | [11] |

| Hepatosplenic γδ T-Cell Lymphoma (HSTL) | 25% | [4][12] |

| B-Cell Acute Lymphoblastic Leukemia (B-ALL) | 10-12% | [4][12] |

| Early T-Precursor ALL (ETP-ALL) | ~10% | [4] |

| Diffuse Large B-Cell Lymphoma (DLBCL) | up to 10% | [4] |

| Chronic Lymphocytic Leukemia (CLL) | up to 7% | [4][12] |

| Acute Myeloid Leukemia (AML) | 1-2% | [2][12] |

| B-Cell Lymphoma | 1-2% |[12] |

Molecular Mechanisms of SETD2 in Oncogenesis

The tumor-suppressive functions of SETD2 are linked to its central role in maintaining genomic fidelity and regulating gene expression. Its inactivation contributes to malignant transformation through several interconnected mechanisms.

Disruption of Genomic Integrity and DNA Damage Response (DDR)

A primary function of the SETD2-H3K36me3 axis is to safeguard the genome by orchestrating the DNA Damage Response.[2] The H3K36me3 mark acts as a docking site for key repair proteins.[10][12]

-

Homologous Recombination (HR): SETD2 is required for the efficient repair of DNA double-strand breaks (DSBs).[13] It facilitates the recruitment of RAD51 and CtIP to damage sites, promoting the error-free HR pathway.[13][14][15] Loss of SETD2 impairs this process, leading to increased reliance on error-prone repair mechanisms like microhomology-mediated end-joining (MMEJ).[13][16]

-

Mismatch Repair (MMR): The H3K36me3 mark is recognized by the MSH6 protein, a key component of the MMR machinery.[2][12] Consequently, SETD2 activity is essential for correcting DNA mismatches that arise during replication.[15]

-

ATM-p53 Signaling: SETD2 is necessary for the activation of ATM kinase following DNA damage.[15][17] Inactivation of SETD2 blunts the ATM-Chk1 signaling cascade and subsequent p53-mediated checkpoints, allowing cells with persistent DNA lesions to evade apoptosis and continue proliferating.[10][15]

Dysregulation of Oncogenic Signaling Pathways

Loss of SETD2 function has been shown to activate signaling pathways that promote cell growth and survival.

-

JAK-STAT Pathway: SETD2 directly methylates STAT1, a key component of interferon-mediated signaling.[1][12] In T-cell lymphomas, SETD2 mutations are frequently observed alongside activating mutations in the JAK-STAT pathway, suggesting a cooperative role in tumorigenesis.[4][11]

-

mTOR Pathway: In models of MLL-rearranged acute myeloid leukemia (AML), knockdown of Setd2 was associated with increased expression and activation of the mTOR signaling pathway, leading to enhanced tumor cell growth.[12][18]

Clinical Implications and Therapeutic Strategies

The presence of SETD2 mutations carries significant clinical weight, impacting prognosis and treatment response.

Prognostic Significance and Chemoresistance

Alterations in SETD2 are frequently associated with aggressive disease and are enriched in relapsed leukemias.[1][10] A key clinical consequence of SETD2 loss is the development of resistance to DNA-damaging chemotherapeutic agents.[4] The impaired DNA damage response in SETD2-mutant cells blunts the cytotoxic effects of these drugs, leading to diminished apoptosis and therapeutic failure.[10][19]

Table 2: Impact of SETD2 Loss on Chemotherapy Sensitivity

| Chemotherapeutic Agent | Effect of SETD2 Loss | Malignancy Model | Citations |

|---|---|---|---|

| Cytarabine (Ara-C) | Resistance | Leukemia (cell lines, murine models) | [4][10][19] |

| Doxorubicin | Resistance | Leukemia (cell lines) | [4][10] |

| Etoposide | Resistance | Leukemia (cell lines) | [4][10] |

| 6-Thioguanine | Resistance | Leukemia (cell lines) | [4][10] |

| L-Asparaginase | No significant change | Leukemia (cell lines) |[4][10] |

Therapeutic Avenues

The discovery of SETD2's role in chemoresistance opens new therapeutic possibilities. One promising strategy involves targeting the enzymes that counteract SETD2's function. The H3K36me3 demethylase KDM4A, for example, removes the methyl marks deposited by SETD2. Preclinical studies have shown that inhibiting KDM4A with small molecules like JIB-04 can restore H3K36me3 levels in SETD2-deficient cells.[10][20] This restoration reinstates sensitivity to DNA-damaging agents, presenting a potential synthetic lethality approach to treating SETD2-mutant leukemias.[10][19]

Key Experimental Methodologies

Studying the function of SETD2 requires a range of molecular and cellular techniques. Below are generalized protocols for key experimental approaches.

Gene Editing and Knockdown in Leukemia Cell Lines

CRISPR/Cas9-mediated gene knockout is a standard method to create isogenic cell lines to study the direct effects of SETD2 loss.

Protocol Outline: CRISPR/Cas9 Knockout

-

sgRNA Design: Design at least two single-guide RNAs (sgRNAs) targeting early exons of the SETD2 gene to ensure a frameshift mutation.

-

Vector Cloning: Clone annealed sgRNA oligonucleotides into a lentiviral vector co-expressing Cas9 and a selection marker (e.g., puromycin resistance).

-

Lentivirus Production: Co-transfect the sgRNA/Cas9 plasmid with packaging plasmids into HEK293T cells to produce lentiviral particles.

-

Transduction: Transduce the target leukemia cell line (e.g., NALM-6, SEM) with the viral supernatant.

-

Selection: Select for successfully transduced cells by adding the appropriate antibiotic (e.g., puromycin) to the culture medium.

-

Validation: Confirm the loss of SETD2 protein and the H3K36me3 mark via Western blot. Validate the genomic edit by Sanger or next-generation sequencing.

-

Functional Analysis: Perform downstream assays to assess changes in phenotype, such as cell proliferation assays, apoptosis assays (e.g., Annexin V staining) following chemotherapy treatment, and cell cycle analysis.

Conditional Knockout Mouse Models

To study the role of Setd2 in vivo, conditional knockout mouse models are essential, as constitutive knockout is embryonically lethal.[6] The Cre-LoxP system is typically used, often with a hematopoietic-specific Cre driver like Vav1-Cre or an inducible driver like Mx1-Cre.[5][7]

Protocol Outline: Hematopoietic-Specific Conditional Knockout

-

Breeding Strategy: Cross Setd2fl/fl mice (containing LoxP sites flanking a critical exon) with mice expressing Cre recombinase under a hematopoietic-specific promoter (e.g., Vav1-Cre).

-

Genotyping: Screen offspring using PCR to identify Setd2fl/fl; Vav1-Cre+ mice.

-

Phenotypic Analysis: At various time points, analyze peripheral blood counts (CBCs), bone marrow cellularity, and spleen size. Use flow cytometry to quantify hematopoietic stem and progenitor cell (HSPC) populations.

-

Functional Hematopoietic Assays: Perform competitive bone marrow transplantation assays to assess the self-renewal and repopulation capacity of Setd2-deficient HSCs compared to wild-type controls.

-

Leukemogenesis Models: Introduce an oncogenic driver (e.g., MLL-AF9) into the Setd2-deficient background to study its role in accelerating leukemia development and conferring therapy resistance in vivo.[10][12]

Chromatin Immunoprecipitation Sequencing (ChIP-seq)

ChIP-seq is used to map the genome-wide distribution of the H3K36me3 mark and determine how its landscape is altered upon SETD2 loss.

Protocol Outline: H3K36me3 ChIP-seq

-

Cross-linking: Cross-link proteins to DNA in live cells using formaldehyde.

-

Chromatin Shearing: Lyse cells and shear chromatin into small fragments (200-600 bp) using sonication or enzymatic digestion.

-

Immunoprecipitation (IP): Incubate the sheared chromatin with an antibody specific to H3K36me3. Use magnetic or agarose beads to pull down the antibody-histone-DNA complexes.

-

Washing and Elution: Perform stringent washes to remove non-specifically bound chromatin. Elute the specifically bound complexes.

-

Reverse Cross-linking: Reverse the formaldehyde cross-links and purify the immunoprecipitated DNA.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

-

Data Analysis: Align sequence reads to a reference genome and use peak-calling algorithms to identify regions enriched for H3K36me3. Compare profiles between SETD2-proficient and SETD2-deficient cells to identify regions that lose the mark.

Conclusion and Future Directions

SETD2 has unequivocally emerged as a critical tumor suppressor in hematological malignancies. Its role extends from maintaining the integrity of the HSC compartment to orchestrating the DNA damage response in mature blood cells. The loss of SETD2 function creates a state of genomic instability that fosters malignant transformation and promotes resistance to cornerstone chemotherapeutic agents. For drug development professionals, the SETD2-H3K36me3 axis represents a promising area for therapeutic intervention. Strategies aimed at exploiting the vulnerabilities created by SETD2 loss, such as the inhibition of H3K36 demethylases, hold the potential to re-sensitize resistant tumors and improve patient outcomes. Future research should focus on further elucidating the complex interplay between SETD2 and other oncogenic pathways and translating these preclinical findings into effective clinical strategies.

References

- 1. mdpi.com [mdpi.com]

- 2. SETD2: a complex role in blood malignancy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The role of methyltransferase SETD2 in hematological malignancies [tumorsci.org]

- 4. Histone Methyltransferase SETD2 in Lymphoid Malignancy - Lymphoma - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Setd2 regulates quiescence and differentiation of adult hematopoietic stem cells by restricting RNA polymerase II elongation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Setd2 deficiency impairs hematopoietic stem cell self-renewal and causes malignant transformation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ashpublications.org [ashpublications.org]

- 8. ashpublications.org [ashpublications.org]

- 9. Setd2 regulates quiescence and differentiation of adult hematopoietic stem cells by restricting RNA polymerase II elongation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. SETD2 alterations impair DNA damage recognition and lead to resistance to chemotherapy in leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Type II enteropathy-associated T-cell lymphoma features a unique genomic profile with highly recurrent SETD2 alterations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ashpublications.org [ashpublications.org]

- 13. SETD2-Dependent Histone H3K36 Trimethylation Is Required for Homologous Recombination Repair and Genome Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 14. SETD2-dependent histone H3K36 trimethylation is required for homologous recombination repair and genome stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. SETD2 is required for DNA double-strand break repair and activation of the p53-mediated checkpoint - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. SETD2 loss of function is a recurrent event in advanced‐phase chronic myeloid leukemia and contributes to genomic instability: SETD2 loss in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 18. aacrjournals.org [aacrjournals.org]

- 19. ashpublications.org [ashpublications.org]

- 20. Frontiers | SETD2-H3K36ME3: an important bridge between the environment and tumors [frontiersin.org]

An In-Depth Technical Guide to EPZ-719 and its Role in H3K36 Trimethylation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of EPZ-719, a selective inhibitor of the SETD2 histone methyltransferase, and its impact on H3K36 trimethylation (H3K36me3). This document details the core mechanism of action, presents key quantitative data, outlines detailed experimental protocols, and visualizes relevant biological pathways and workflows.

Introduction: The Significance of SETD2 and H3K36 Trimethylation

Histone H3 lysine 36 trimethylation (H3K36me3) is a critical epigenetic mark predominantly associated with actively transcribed gene bodies. This modification is exclusively catalyzed by the SET domain-containing 2 (SETD2) protein in mammalian cells. H3K36me3 plays a crucial role in a variety of cellular processes, including transcriptional elongation, alternative splicing, and DNA damage repair. Dysregulation of SETD2 and H3K36me3 levels has been implicated in the pathogenesis of several cancers, particularly hematological malignancies like multiple myeloma and diffuse large B-cell lymphoma (DLBCL).

This compound is a potent and selective, orally bioavailable small molecule inhibitor of SETD2.[1][2] By targeting the sole enzyme responsible for H3K36me3, this compound offers a precise tool to probe the biological functions of this epigenetic mark and presents a potential therapeutic strategy for cancers dependent on aberrant H3K36 methylation pathways.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo efficacy data for this compound and its clinical successor, EZM0414.

Table 1: In Vitro Potency of this compound and EZM0414 [3][4][5]

| Compound | Target | Assay Type | IC50 (µM) | Cell Line |

| This compound | SETD2 | Biochemical | 0.005 | - |

| H3K36me3 | In-Cell Western | 0.020 | A549 | |

| Proliferation (14-day) | Cell-based | 0.025 | KMS-34 (MM) | |

| Proliferation (14-day) | Cell-based | 0.211 | KMS-11 (MM) | |

| EZM0414 | SETD2 | Biochemical | 0.011 | - |

| H3K36me3 | In-Cell Western | 0.014 | A549 | |

| Proliferation (14-day) | Cell-based | 0.027 | KMS-34 (MM) |

Table 2: In Vivo Efficacy of EZM0414 in a Multiple Myeloma Xenograft Model [3]

| Cell Line | Mouse Model | Dosing | Tumor Growth Inhibition |

| KMS-11 (MM) | NOD/SCID | 15 mg/kg BID | 60% |

| 30 mg/kg BID | 91% |

Key Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of SETD2 inhibitors like this compound.

SETD2 Biochemical Assay (Chemiluminescent)

This protocol is adapted from a commercially available SETD2 assay kit and is designed to measure the enzymatic activity of SETD2 in a high-throughput format.[6]

Materials:

-

SETD2 Chemiluminescent Assay Kit (containing 96-well plate precoated with histone H3 peptide substrate, recombinant SETD2, S-adenosylmethionine (SAM), primary antibody against H3K36me3, HRP-labeled secondary antibody, assay buffers, and chemiluminescent substrate).

-

Test compound (e.g., this compound) dissolved in DMSO.

-

Microplate luminometer.

Procedure:

-

Enzyme Reaction:

-

Prepare a master mix containing assay buffer and recombinant SETD2 enzyme.

-

Add 25 µL of the master mix to each well of the histone-coated 96-well plate.

-

Add 5 µL of diluted test compound or vehicle (DMSO) to the wells.

-

Initiate the reaction by adding 20 µL of S-adenosylmethionine (SAM).

-

Incubate the plate at room temperature for 1 hour with gentle shaking.

-

-

Antibody Incubation:

-

Wash the plate three times with 200 µL of wash buffer per well.

-

Add 50 µL of the primary antibody (anti-H3K36me3) to each well.

-

Incubate for 1 hour at room temperature.

-

Wash the plate three times with 200 µL of wash buffer per well.

-

Add 50 µL of the HRP-labeled secondary antibody to each well.

-

Incubate for 30 minutes at room temperature, protected from light.

-

-

Detection:

-

Wash the plate three times with 200 µL of wash buffer per well.

-

Prepare the chemiluminescent substrate according to the manufacturer's instructions.

-

Add 50 µL of the substrate to each well.

-

Immediately read the luminescence on a microplate luminometer.

-

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic curve.

-

In-Cell Western (ICW) Assay for H3K36 Trimethylation

This protocol allows for the quantification of intracellular H3K36me3 levels in response to inhibitor treatment.

Materials:

-

96-well cell culture plates.

-

A549 cells (or other suitable cell line).

-

Cell culture medium.

-

Test compound (e.g., this compound).

-

Formaldehyde (3.7% in PBS).

-

Triton X-100 (0.1% in PBS).

-

Blocking buffer (e.g., Odyssey Blocking Buffer).

-

Primary antibody against H3K36me3.

-

Normalization antibody (e.g., anti-Histone H3).

-

IRDye®-conjugated secondary antibodies (e.g., IRDye 800CW and IRDye 680RD).

-

Infrared imaging system (e.g., LI-COR Odyssey).

Procedure:

-

Cell Seeding and Treatment:

-

Seed A549 cells into a 96-well plate at a density of 10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the test compound for the desired duration (e.g., 48-72 hours).

-

-

Fixation and Permeabilization:

-

Remove the culture medium and wash the cells once with PBS.

-

Fix the cells by adding 100 µL of 3.7% formaldehyde in PBS to each well and incubating for 20 minutes at room temperature.

-

Wash the cells three times with 0.1% Triton X-100 in PBS to permeabilize.

-

-

Blocking and Antibody Staining:

-

Add 150 µL of blocking buffer to each well and incubate for 1.5 hours at room temperature.

-

Prepare a solution of the primary antibodies (anti-H3K36me3 and anti-Histone H3) in blocking buffer.

-

Remove the blocking buffer and add 50 µL of the primary antibody solution to each well. Incubate overnight at 4°C.

-

Wash the plate five times with wash buffer (PBS with 0.1% Tween-20).

-

Prepare a solution of the IRDye-conjugated secondary antibodies in blocking buffer.

-

Add 50 µL of the secondary antibody solution to each well and incubate for 1 hour at room temperature, protected from light.

-

-

Imaging and Analysis:

-

Wash the plate five times with wash buffer.

-

Scan the plate using an infrared imaging system.

-

Quantify the fluorescence intensity in both the 700 nm and 800 nm channels.

-

Normalize the H3K36me3 signal (e.g., 800 nm channel) to the total Histone H3 signal (e.g., 700 nm channel).

-

Calculate the percent reduction in H3K36me3 levels relative to the vehicle-treated control and determine the IC50 value.

-

Multiple Myeloma Xenograft Model

This protocol describes the establishment of a subcutaneous multiple myeloma xenograft model in immunodeficient mice to evaluate the in vivo efficacy of SETD2 inhibitors.[7][8][9]

Materials:

-

NOD/SCID mice (6-8 weeks old).

-

KMS-11 multiple myeloma cells.

-

Matrigel.

-

Sterile PBS.

-

Test compound formulation (e.g., EZM0414 in a suitable vehicle).

-

Calipers.

Procedure:

-

Cell Preparation and Implantation:

-

Harvest KMS-11 cells during their logarithmic growth phase.

-

Wash the cells with sterile PBS and resuspend them in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.

-

Subcutaneously inject 0.1 mL of the cell suspension into the right flank of each mouse.

-

-

Tumor Growth and Treatment Initiation:

-

Monitor the mice for tumor formation.

-

Once the tumors reach a mean volume of 150-200 mm³, randomize the mice into treatment and vehicle control groups.

-

Administer the test compound or vehicle according to the predetermined dosing schedule (e.g., oral gavage, twice daily).

-

-

Monitoring and Efficacy Evaluation:

-

Measure tumor volume with calipers two to three times per week using the formula: Volume = (Length x Width²) / 2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blot for H3K36me3).

-

-

Data Analysis:

-

Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.

-

Analyze the statistical significance of the observed anti-tumor effects.

-

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to this compound and its evaluation.

Signaling Pathways Affected by H3K36me3 Inhibition

Caption: H3K36me3 Signaling Pathway and Inhibition by this compound.

Experimental Workflow for Preclinical Evaluation of a SETD2 Inhibitor

Caption: Preclinical Workflow for a SETD2 Inhibitor.

Conclusion

This compound and its successor compounds represent a promising class of targeted therapies for cancers with dysregulated H3K36 methylation. This guide has provided a detailed technical overview, including quantitative data, experimental protocols, and visual representations of the underlying biology and drug development process. The continued investigation of SETD2 inhibitors in preclinical and clinical settings will be crucial in determining their full therapeutic potential for patients with multiple myeloma, DLBCL, and other malignancies.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of a First-in-Class Inhibitor of the Histone Methyltransferase SETD2 Suitable for Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. Preclinical animal models of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. yeasenbio.com [yeasenbio.com]

- 9. tumor.informatics.jax.org [tumor.informatics.jax.org]

discovery and development of EPZ-719

An In-Depth Technical Guide to the Discovery and Development of EPZ-719

Introduction

This compound is a first-in-class, potent, and highly selective small-molecule inhibitor of SET domain-containing protein 2 (SETD2).[1][2] SETD2 is the sole histone methyltransferase responsible for the trimethylation of histone H3 at lysine 36 (H3K36me3), a critical epigenetic mark involved in transcriptional elongation and alternative splicing.[1][3] Identified as a potential therapeutic target in hematological malignancies like multiple myeloma, SETD2's role in cancer prompted the development of inhibitors to probe its biology and validate it as a target.[1][2] this compound emerged from a dedicated discovery campaign as a tool compound with properties suitable for robust in vitro and in vivo preclinical studies.[1][4]

Discovery and Optimization Pathway

The discovery of this compound was a systematic process involving high-throughput screening, hit validation, and extensive optimization.[1]

-

Initial Screening: The process began with a high-throughput screening of a proprietary, histone methyltransferase-biased compound library developed by Epizyme.[1][4]

-

Hit Identification: This campaign identified initial leads based on a 2-amidoindole core.[1] Two hits, designated Hit 1 and Hit 2, were confirmed in a biochemical assay with IC50 values of 166 µM and 22.1 µM, respectively.[1][3]

-

Hit Validation: Further validation confirmed that these compounds were true, reversible inhibitors of SETD2.[1][3] Mechanistic studies revealed an uncompetitive mode of inhibition with respect to the cofactor S-adenosylmethionine (SAM) and a noncompetitive mode with respect to the peptide substrate.[1][3] Binding was also confirmed biophysically using Surface Plasmon Resonance (SPR).[5]

-

Lead Optimization: A structure-based drug design (SBDD) approach, guided by X-ray co-crystal structures, was employed for lead optimization.[1][2] This effort was coupled with the optimization of drug metabolism and pharmacokinetic (DMPK) properties to develop a compound suitable for in vivo studies.[1][2] This iterative process led from the initial indole series to a more potent diamine series, which ultimately yielded this compound.[5]

Mechanism of Action

This compound functions by directly inhibiting the enzymatic activity of SETD2. This inhibition prevents the transfer of a methyl group from the cofactor SAM to histone H3 lysine 36, thereby blocking the formation of the H3K36me3 mark. The loss of this epigenetic mark disrupts downstream cellular processes that rely on it, such as transcriptional regulation and DNA repair, ultimately leading to anti-proliferative effects in susceptible cancer cells.[1][6]

References

- 1. Discovery of a First-in-Class Inhibitor of the Histone Methyltransferase SETD2 Suitable for Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of a First-in-Class Inhibitor of the Histone Methyltransferase SETD2 Suitable for Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. resource.aminer.org [resource.aminer.org]

- 5. In This Issue - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

Preclinical Profile of EPZ-719: A First-in-Class SETD2 Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

EPZ-719 is a novel, potent, and selective small-molecule inhibitor of the histone methyltransferase SETD2.[1][2][3] SETD2 is the sole enzyme responsible for the trimethylation of histone H3 at lysine 36 (H3K36me3), a key epigenetic mark involved in transcriptional elongation, alternative splicing, and DNA damage repair.[1][2] Dysregulation of SETD2 activity has been implicated in various malignancies, particularly in certain hematological cancers like multiple myeloma, making it a compelling therapeutic target.[1][2][3][4] This technical guide provides a comprehensive overview of the preclinical data for this compound, including its mechanism of action, in vitro and in vivo activity, and pharmacokinetic properties.

Core Data Summary

Biochemical and Cellular Activity

This compound demonstrates potent and selective inhibition of SETD2 in biochemical assays and effectively reduces H3K36 trimethylation in cellular contexts. This activity translates to anti-proliferative effects in cancer cell lines.

| Parameter | Value | Cell Line/System | Reference |

| SETD2 IC50 | 5 nM | Biochemical Assay | [5] |

| KMS34 Proliferation IC50 | 25 nM | 14-day assay | [5] |

| KMS11 Proliferation IC50 | 211 nM | 14-day assay | [5] |

In Vivo Efficacy

Preclinical studies in mouse xenograft models of multiple myeloma have demonstrated significant anti-tumor activity of this compound.

| Animal Model | Dosing | Tumor Growth Inhibition (TGI) | Key Findings | Reference |

| Multiple Myeloma Xenograft | Not specified | Up to 95% | Strong TGI and tumor regressions observed at higher doses. | [6] |

| KMS-11 Xenograft | Twice daily oral | Dose-dependent | Robust pharmacodynamic activity. | [7] |

| Two Myeloma Xenograft Models | High dose | 79% and 92% | Significant TGI in models with and without the t(4;14) translocation. | [6] |

Pharmacokinetic Properties

This compound exhibits favorable pharmacokinetic properties that support its use in in vivo studies.

| Species | Parameter | Value | Route of Administration | Reference |

| Rat | T1/2 | 3.13 h | Not specified | [8] |

| Rat | Clearance (CL) | 53.3 mL/min/kg | Not specified | [8] |

| Rat | Volume of Distribution (Vss) | 8.13 L/kg | Not specified | [8] |

| Mouse | General Profile | Moderate to high clearance | Oral | [7] |

Signaling Pathway and Mechanism of Action

This compound exerts its biological effects by directly inhibiting the catalytic activity of SETD2. This leads to a global reduction in H3K36me3 levels, which in turn affects downstream cellular processes that are dependent on this epigenetic mark. The diagram below illustrates the central role of SETD2 and the inhibitory action of this compound.

Caption: Mechanism of action of this compound in inhibiting SETD2-mediated H3K36 trimethylation.

Experimental Protocols

SETD2 Biochemical Inhibition Assay

The inhibitory activity of this compound on SETD2 was determined using a biochemical assay that measures the transfer of a methyl group from the cofactor S-adenosylmethionine (SAM) to a histone H3 peptide substrate.

Workflow:

Caption: Workflow for the SETD2 biochemical inhibition assay.

Methodology:

-

Recombinant SETD2 enzyme, a biotinylated histone H3 peptide substrate, and the methyl donor SAM are combined in an assay buffer.

-

This compound is added at various concentrations to the reaction mixture.

-

The reaction is incubated to allow for enzymatic activity.

-

The level of H3K36 trimethylation is quantified, typically using a method such as scintillation counting for radiolabeled SAM or a fluorescence-based detection system.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular Proliferation Assay

The anti-proliferative effects of this compound were assessed in multiple myeloma cell lines, such as KMS11 and KMS34.

Methodology:

-

Cells are seeded in multi-well plates and allowed to adhere overnight.

-

The cells are then treated with a range of concentrations of this compound or vehicle control.

-

After a prolonged incubation period (e.g., 14 days), cell viability is measured using a commercially available assay, such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.[5]

-

IC50 values are determined by plotting the percentage of cell growth inhibition against the log of the compound concentration.

In Vivo Xenograft Studies

The in vivo efficacy of this compound was evaluated in immunodeficient mice bearing human multiple myeloma tumor xenografts.

Workflow:

Caption: General workflow for in vivo xenograft efficacy studies.

Methodology:

-

Human multiple myeloma cells (e.g., KMS-11) are subcutaneously implanted into immunodeficient mice.[7]

-

Once tumors reach a predetermined size, the mice are randomized into treatment and control groups.

-

This compound is administered orally, typically on a twice-daily schedule.[7]

-

Tumor volumes and body weights are measured regularly throughout the study.

-

At the end of the study, tumors may be harvested for pharmacodynamic analysis of H3K36me3 levels.

-

Tumor growth inhibition is calculated by comparing the change in tumor volume in the treated groups to the vehicle control group.

Conclusion

This compound is a first-in-class, potent, and selective inhibitor of SETD2 with demonstrated preclinical activity. Its ability to inhibit H3K36 trimethylation, suppress cancer cell proliferation, and induce tumor regression in in vivo models establishes it as a valuable tool for investigating SETD2 biology and a promising therapeutic candidate for the treatment of cancers with dependencies on this epigenetic regulator. Further clinical investigation is warranted to determine its safety and efficacy in patients.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of a First-in-Class Inhibitor of the Histone Methyltransferase SETD2 Suitable for Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of a First-in-Class Inhibitor of the Histone Methyltransferase SETD2 Suitable for Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. resource.aminer.org [resource.aminer.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. fiercebiotech.com [fiercebiotech.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. medchemexpress.com [medchemexpress.com]

The Impact of EPZ-719 on Gene Expression: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

EPZ-719 is a potent and selective small-molecule inhibitor of the SET domain-containing protein 2 (SETD2), the sole histone methyltransferase responsible for the trimethylation of histone H3 at lysine 36 (H3K36me3). This epigenetic modification is crucial for transcriptional elongation, RNA splicing, and DNA damage repair. Dysregulation of SETD2 activity and H3K36me3 levels has been implicated in various malignancies, making SETD2 an attractive therapeutic target. This technical guide provides an in-depth analysis of the effects of this compound on gene expression, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways and experimental workflows.

Mechanism of Action

This compound exerts its effects by directly inhibiting the catalytic activity of SETD2. This leads to a global reduction in H3K36me3 levels, which in turn alters chromatin structure and modulates the expression of a host of downstream genes. The primary signaling pathway affected by this compound is the SETD2-mediated histone methylation pathway, a key component of the cellular machinery that regulates gene transcription.

Quantitative Analysis of Gene Expression Changes

While comprehensive gene expression data for this compound in cancer cell lines remains forthcoming in peer-reviewed literature, a study by Cooke et al. (2025) in mouse embryonic stem cells (ESCs) provides valuable insight into its transcriptomic effects. In this study, RNA sequencing (RNA-seq) was performed on ESCs treated with this compound. The following tables summarize the key findings.

Table 1: Summary of Differentially Expressed Genes in Mouse ESCs Treated with this compound

| Category | Number of Genes |

| Significantly Upregulated Genes | 190 |

| Significantly Downregulated Genes | Not specified |

Data extracted from Cooke et al. (2025). The study highlighted a greater number of upregulated genes upon SETD2 inhibition in this context.[1]

Table 2: Top Upregulated Genes in Mouse ESCs Treated with this compound

A comprehensive list of differentially expressed genes is available in the supplementary materials of the cited publication.[1]

Antiproliferative Activity of SETD2 Inhibition in Cancer Cell Lines

EZM0414, a close analog of this compound and a clinical-stage SETD2 inhibitor, has demonstrated potent antiproliferative activity in various cancer cell lines, particularly in multiple myeloma (MM) and diffuse large B-cell lymphoma (DLBCL).

Table 3: In Vitro Antiproliferative Activity of EZM0414

| Cell Line | Cancer Type | IC50 (µM) |

| KMS-11 | Multiple Myeloma (t(4;14)) | 0.370 |

| t(4;14) MM cell lines (median) | Multiple Myeloma | 0.24 |

| non-t(4;14) MM cell lines (median) | Multiple Myeloma | 1.2 |

| DLBCL cell lines | Diffuse Large B-Cell Lymphoma | 0.023 to >10 |

Data for KMS-11 from MedchemExpress product page. Median IC50 values for MM and DLBCL cell lines from a 2021 research publication.[2]

Experimental Protocols

RNA Sequencing (RNA-seq) of this compound Treated Mouse Embryonic Stem Cells

The following protocol is a summary of the methodology used in the study by Cooke et al. (2025).[1]

-

Cell Culture and Treatment: Mouse embryonic stem cells were cultured under standard conditions. For treatment, cells were exposed to either this compound or a vehicle control (DMSO).

-

RNA Extraction: Total RNA was isolated from the treated and control cells using a commercially available RNA extraction kit.

-

Library Preparation: RNA-seq libraries were prepared from the extracted RNA. This process typically involves mRNA purification, fragmentation, reverse transcription to cDNA, and adapter ligation.

-

Sequencing: The prepared libraries were sequenced on a high-throughput sequencing platform.

-

Data Analysis: The raw sequencing reads were processed through a bioinformatic pipeline. This included quality control, alignment to a reference genome, and quantification of gene expression levels. Differential gene expression analysis was then performed to identify genes that were significantly up- or downregulated upon treatment with this compound compared to the control.

In Vitro Cell Proliferation Assay

The following is a general protocol for assessing the antiproliferative effects of a compound like EZM0414.

-

Cell Seeding: Cancer cell lines are seeded into 96-well plates at an appropriate density.

-

Compound Treatment: The following day, cells are treated with a serial dilution of the test compound (e.g., EZM0414) or a vehicle control.

-

Incubation: The plates are incubated for a specified period (e.g., 7 to 14 days), allowing for multiple cell doublings.

-

Viability Assessment: Cell viability is measured using a commercially available assay, such as a CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.

-

Data Analysis: The luminescence readings are normalized to the vehicle control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated using a non-linear regression model.

Logical Relationships in Therapeutic Targeting

The rationale for targeting SETD2 in specific cancer subtypes, such as t(4;14) multiple myeloma, is based on a clear logical relationship between the genetic aberration and the enzymatic dependency.

Conclusion

This compound and its clinical-stage analog, EZM0414, are potent and selective inhibitors of SETD2 that have demonstrated significant biological effects, including the alteration of gene expression and the inhibition of cancer cell proliferation. The mechanism of action is well-defined, involving the reduction of H3K36me3 and subsequent changes in the transcriptional landscape. While detailed transcriptomic data in the context of cancer is still emerging, the available information from studies in embryonic stem cells provides a solid foundation for understanding the gene regulatory effects of SETD2 inhibition. The potent anti-proliferative activity of these compounds in preclinical models of multiple myeloma and DLBCL underscores the therapeutic potential of targeting this epigenetic pathway. Further research, including the publication of comprehensive gene expression and chromatin profiling data from cancer models, will be crucial for fully elucidating the downstream molecular consequences of SETD2 inhibition and for identifying predictive biomarkers for patient stratification.

References

Therapeutic Potential of SETD2 Inhibition: A Technical Guide

Abstract

SET domain-containing protein 2 (SETD2) is the sole histone methyltransferase responsible for catalyzing the trimethylation of histone H3 at lysine 36 (H3K36me3) in mammalian cells.[1][2] This epigenetic mark is critical for maintaining genomic stability, regulating transcriptional elongation, ensuring proper RNA splicing, and orchestrating DNA damage repair.[3][4][5] Due to its fundamental roles, SETD2 functions as a potent tumor suppressor, with inactivating mutations and deletions frequently observed across a spectrum of cancers, most notably in clear cell renal cell carcinoma (ccRCC).[2][6][7] The loss of SETD2 function creates unique vulnerabilities within cancer cells, opening promising avenues for targeted therapeutic intervention. This technical guide provides an in-depth overview of the molecular mechanisms underpinning SETD2's tumor-suppressive functions, explores emerging therapeutic strategies based on synthetic lethality and direct enzyme inhibition, presents key preclinical data, and details relevant experimental protocols for researchers in oncology and drug development.

The Role of SETD2 as an Epigenetic Modifier

SETD2 is a large, multi-domain protein whose primary function is the catalysis of H3K36me3.[6][8] This histone modification is a hallmark of actively transcribed gene bodies. The SETD2 protein contains several key functional domains:

-

SET Domain: The catalytic core responsible for methyltransferase activity.[6]

-

Post-SET Domain: Enhances the catalytic activity of the SET domain.[6]

-

WW Domain: Involved in protein-protein interactions.[6]

-

SRI (Set2-Rpb1 Interacting) Domain: Mediates the interaction with the C-terminal domain of RNA polymerase II, linking H3K36 trimethylation directly to transcription elongation.[9][10]

Through its catalytic activity, SETD2 plays a crucial role in a multitude of cellular processes, including transcriptional elongation, alternative splicing, and DNA damage repair.[11][12]

SETD2 as a Tumor Suppressor

Inactivating mutations of SETD2 are a prevalent molecular feature in various solid and hematologic malignancies, establishing its role as a significant tumor suppressor.[7][9]

-

Clear Cell Renal Cell Carcinoma (ccRCC): SETD2 mutations are most common in ccRCC, occurring in about 15-20% of primary tumors and increasing in metastatic cases.[1][3][13] Loss of SETD2 in ccRCC is associated with advanced tumor stage, a higher risk of recurrence, and poorer survival outcomes.[2][3]

-

Other Cancers: SETD2 mutations are also found in gastrointestinal cancers, lung adenocarcinoma, high-grade gliomas, prostate cancer, and various leukemias.[1][6][7][9][14] Across a pan-cancer cohort of over 10,000 patients, approximately 4.76% harbored SETD2 mutations.[6]

Loss of SETD2 function leads to a global reduction of H3K36me3, which disrupts downstream cellular processes and contributes to tumorigenesis.[6][8]

Molecular Mechanisms and Signaling Pathways

SETD2-mediated H3K36me3 is a critical signaling hub that influences multiple pathways essential for maintaining cellular homeostasis and preventing malignant transformation.

-

DNA Damage Repair (DDR): SETD2 is vital for the DNA damage response.[3] H3K36me3 acts as a docking site to recruit key DNA repair proteins, facilitating the repair of double-strand breaks (DSBs) through homologous recombination (HR).[3][15] Loss of SETD2 impairs HR, leading to genomic instability.[3][14]

-

Transcription and RNA Splicing: By interacting with RNA polymerase II, SETD2 ensures the fidelity of transcription.[6] The H3K36me3 mark recruits splicing factors, thereby regulating alternative splicing events.[3] SETD2 deficiency can lead to the production of aberrant transcripts.[1]

-

DNA Methylation: H3K36me3 helps guide the activity of the DNA methyltransferase DNMT3B to gene bodies, linking histone and DNA methylation to ensure transcriptional fidelity.[6]

-

Interaction with p53: SETD2 can bind to and regulate the tumor suppressor p53, enhancing its stability and downstream activity related to cell cycle control and apoptosis.[1][7]

-

Wnt/β-catenin Pathway: In colorectal cancer, SETD2 loss has been shown to promote tumor progression by activating the Wnt signaling pathway.[7][9]

Therapeutic Strategies Targeting SETD2 Deficiency

The loss of SETD2 creates specific dependencies in cancer cells that can be exploited therapeutically through two main approaches: synthetic lethality and direct inhibition.

Synthetic Lethality Approaches

Synthetic lethality occurs when the simultaneous loss of two genes or pathways is lethal to a cell, while the loss of either one alone is not. This provides a powerful strategy to selectively kill cancer cells with SETD2 mutations.

-

WEE1 Inhibition: A synthetic lethal interaction exists between SETD2 deficiency and the inhibition of WEE1, a key cell cycle kinase.[6][14] WEE1 inhibition with drugs like adavosertib (AZD1775) in SETD2-deficient cells leads to a critical depletion of deoxynucleotides (dNTPs) needed for DNA replication, causing S-phase arrest and cell death.[6][10][16]

-

PARP Inhibition: Given SETD2's role in homologous recombination, its deficiency sensitizes cells to PARP inhibitors (PARPis).[6] A combination therapy using DNA hypomethylating agents (like decitabine) and PARPis (like talazoparib/BMN-673) has been shown to be synergistically cytotoxic to SETD2-deficient ccRCC cells by increasing DNA damage and preventing its repair.[6][15]

-

PI3Kβ Inhibition: A synthetic lethal interaction has been reported between SETD2 loss and the inhibition of phosphatidylinositol 3-kinase beta (PI3Kβ).[17] Treatment with PI3Kβ-specific inhibitors (e.g., AZD8186) significantly decreases cell viability and tumor growth in SETD2-deficient ccRCC models.[17]

-

NSD1 Inhibition: A genome-wide screen identified the histone methyltransferase NSD1 as a synthetic lethal partner of SETD2.[18] Pharmacological inhibition of NSD1 promotes DNA damage and apoptosis specifically in SETD2-mutant cells.[18]

-

RITA: The small molecule RITA (Reactivation of p53 and Induction of Tumour cell Apoptosis) shows profound sensitivity in SETD2-deficient cancer cells.[14][19] This sensitivity is linked to the upregulation of the enzyme SULT1A1 in SETD2-deficient cells, which appears critical for mediating RITA's cytotoxic effects.[14]

Direct Inhibition of SETD2

While SETD2 is primarily a tumor suppressor, therapeutic rationale for its inhibition exists in specific contexts, particularly in B-cell malignancies like multiple myeloma (MM) and diffuse large B-cell lymphoma (DLBCL).[20][21] In t(4;14) MM, high expression of the methyltransferase MMSET leads to increased levels of H3K36me2, the substrate for SETD2. It is hypothesized that in this context, cancer cells become dependent on SETD2 activity, and its inhibition could impair tumor growth.[20][21]

-

EZM0414: A first-in-class, potent, selective, and orally bioavailable small molecule inhibitor of SETD2.[20][21][22][23] Preclinical studies have shown that EZM0414 effectively reduces the growth of both t(4;14) and non-t(4;14) MM and DLBCL cell lines.[21][22]

Preclinical Data on SETD2 Inhibitors

Quantitative data from preclinical studies underscore the therapeutic potential of targeting SETD2-related pathways.

Table 1: In Vitro Efficacy of EZM0414 (SETD2 Inhibitor)

| Cancer Type | Subtype | Cell Line | IC50 (µM) | Citation |

|---|---|---|---|---|

| Multiple Myeloma | t(4;14) | Median of cell lines | 0.24 | [21] |

| Multiple Myeloma | non-t(4;14) | Median of cell lines | 1.2 | [21] |

| DLBCL | Various | Range across cell lines | 0.023 to >10 | [21] |

DLBCL: Diffuse Large B-Cell Lymphoma

Table 2: In Vivo Efficacy of SETD2-Targeted Therapies

| Cancer Model | Therapeutic Agent | Dosing | Tumor Growth Inhibition (TGI) / Outcome | Citation |

|---|---|---|---|---|

| KMS-11 MM Xenograft | EZM0414 | 15 mg/kg bid | 60% TGI | [20] |

| KMS-11 MM Xenograft | EZM0414 | 30 mg/kg bid | 91% TGI | [20] |

| SETD2-mutant A498 ccRCC Xenograft | AZD8186 (PI3Kβi) | Not specified | Significantly decreased tumor growth | [17] |

MM: Multiple Myeloma; ccRCC: clear cell Renal Cell Carcinoma

Table 3: Efficacy of Combination Therapy in SETD2-Deficient ccRCC

| Cell Line | Treatment | Effect | Citation |

|---|---|---|---|

| ACHN, A498 (SETD2-deficient) | DAC (25-100 nM) + BMN-673 (10 nM) | Synergistic inhibition of cell proliferation | [15] |

| 786-0 SETD2-KO | DAC (25-100 nM) + BMN-673 (10 nM) | Synergistic inhibition of cell proliferation | [15] |

| Caki-2, 769-P (SETD2-proficient) | DAC (25-100 nM) + BMN-673 (10 nM) | No synergistic effect | [15] |

DAC: Decitabine (HMA); BMN-673: Talazoparib (PARPi)

Key Experimental Protocols

Western Blot for H3K36me3 Reduction

This protocol is used to confirm the loss of SETD2 methyltransferase activity by measuring the levels of its product, H3K36me3.

-

Cell Lysis: Harvest cells (e.g., SETD2-WT vs. SETD2-KO) and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Histone Extraction (Acid Extraction):

-

Resuspend the nuclear pellet in 0.4 N H₂SO₄ and incubate on a rotator for 1 hour at 4°C.

-

Centrifuge at 16,000 x g for 10 minutes at 4°C.

-

Precipitate proteins from the supernatant by adding trichloroacetic acid (TCA) to a final concentration of 25% and incubating on ice for 30 minutes.

-

Pellet histones by centrifugation, wash twice with ice-cold acetone, and air-dry the pellet.

-

Resuspend the histone pellet in deionized water.

-

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Load 15-20 µg of histone extract per lane onto a 15% polyacrylamide gel. Run the gel until adequate separation is achieved.

-

Protein Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody against H3K36me3 (e.g., 1:1000 dilution). A loading control, such as an antibody against total Histone H3, must be used on a separate blot or after stripping.

-

Secondary Antibody Incubation: Wash the membrane 3x with TBST and incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

-

Detection: Wash the membrane 3x with TBST, apply an enhanced chemiluminescence (ECL) substrate, and visualize the bands using a digital imager or film. A significant reduction in the H3K36me3 band in SETD2-KO/mutant samples relative to the total H3 control confirms loss of function.[15][24]

Cell Viability/Proliferation Assay

This protocol assesses the effect of a compound on cell growth, essential for synthetic lethality screens.[17][25]

-

Cell Seeding: Seed cells (e.g., 1,000-5,000 cells/well) in quadruplicate into 96-well plates. Plate both SETD2-proficient and SETD2-deficient cell lines.

-

Compound Treatment: After 24 hours, treat cells with a serial dilution of the test compound (e.g., RITA, AZD1775, EZM0414). Include a vehicle-only control (e.g., DMSO).

-

Incubation: Incubate the plates for the desired duration (e.g., 72 hours for short-term assays, or up to 14 days for long-term proliferation assays with media changes).[20][21]

-

Viability Measurement:

-

Crystal Violet Staining (for long-term assays): Fix cells with 4% paraformaldehyde, stain with 0.5% crystal violet solution, wash, and solubilize the dye with methanol. Read absorbance at ~570 nm.[17]

-

Resazurin-based Assays (e.g., alamarBlue): Add the resazurin reagent to the media, incubate for 1-4 hours, and measure fluorescence (Ex/Em ~560/590 nm).

-

ATP-based Assays (e.g., CellTiter-Glo): Add the reagent, which lyses cells and generates a luminescent signal proportional to the amount of ATP present.

-

-

Data Analysis: Normalize the readings to the vehicle control wells. Plot the dose-response curves and calculate the IC50 (half-maximal inhibitory concentration) values for each cell line. A significantly lower IC50 in the SETD2-deficient line indicates a synthetic lethal effect.

Chromatin Immunoprecipitation (ChIP)

ChIP is used to map the genomic location of H3K36me3 and determine if its distribution is altered following SETD2 loss.

-

Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into 200-1000 bp fragments using sonication or enzymatic digestion (e.g., MNase).

-

Immunoprecipitation:

-

Pre-clear the chromatin lysate with Protein A/G beads.

-

Incubate the lysate overnight at 4°C with an antibody specific to H3K36me3. An IgG control is essential.

-

Add Protein A/G beads to capture the antibody-protein-DNA complexes.

-

-

Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the formaldehyde cross-links by heating at 65°C with NaCl.

-

DNA Purification: Purify the DNA using phenol-chloroform extraction or a column-based kit.

-

Analysis: Analyze the enriched DNA using qPCR (ChIP-qPCR) with primers for specific gene regions or by next-generation sequencing (ChIP-seq) for genome-wide analysis.

Conclusion and Future Directions

The role of SETD2 as a critical tumor suppressor is well-established, and its inactivation in cancer presents a clear therapeutic opportunity. Synthetic lethal strategies that exploit the dependencies created by SETD2 loss—such as targeting WEE1, PARP, or PI3Kβ—offer a promising avenue for developing highly selective cancer therapies.[6][16][17] Furthermore, in specific hematological contexts, direct inhibition of SETD2's enzymatic activity with potent small molecules like EZM0414 is emerging as a viable clinical strategy.[20][21]

Future research should focus on refining biomarker strategies to accurately identify patients with SETD2-deficient tumors who would most benefit from these targeted approaches.[16] Investigating mechanisms of resistance and exploring novel combination therapies will be crucial for maximizing clinical efficacy. The continued development of both synthetic lethal approaches and direct inhibitors will undoubtedly expand the arsenal of precision medicines available to treat these challenging cancers.

References

- 1. ashpublications.org [ashpublications.org]

- 2. oncotarget.com [oncotarget.com]

- 3. Frontiers | Histone methyltransferase SETD2: An epigenetic driver in clear cell renal cell carcinoma [frontiersin.org]

- 4. What are SETD2 inhibitors and how do they work? [synapse.patsnap.com]

- 5. Histone methyltransferase SETD2: An epigenetic driver in clear cell renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. SETD2 in cancer: functions, molecular mechanisms, and therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Histone methyltransferase SETD2: a potential tumor suppressor in solid cancers [jcancer.org]

- 8. SETD2 suppresses tumorigenesis in a KRASG12C-driven lung cancer model and its catalytic activity is regulated by histone acetylation [elifesciences.org]

- 9. Frontiers | SETD2-H3K36ME3: an important bridge between the environment and tumors [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Discovery of a First-in-Class Inhibitor of the Histone Methyltransferase SETD2 Suitable for Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. biorxiv.org [biorxiv.org]

- 15. aacrjournals.org [aacrjournals.org]

- 16. ox.ac.uk [ox.ac.uk]

- 17. SETD2 loss sensitizes cells to PI3Kβ and AKT inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 18. SETD2 loss-of-function uniquely sensitizes cells to epigenetic targeting of NSD1-directed H3K36 methylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. biorxiv.org [biorxiv.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

- 22. Emerging role of SETD2 in the development and function of immune cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Facebook [cancer.gov]

- 24. ASCO – American Society of Clinical Oncology [asco.org]

- 25. Cell Viability Assay Protocols | Thermo Fisher Scientific - SG [thermofisher.com]

Unraveling the Molecular Blueprint of EPZ-719 Selectivity: A Structural Perspective

For Immediate Release

CAMBRIDGE, Mass. – [Current Date] – A detailed molecular analysis of EPZ-719, a potent and selective inhibitor of the histone methyltransferase SETD2, reveals the precise structural underpinnings of its remarkable target specificity. This in-depth guide provides a technical overview for researchers, scientists, and drug development professionals, dissecting the key interactions and structural features that govern this compound's high affinity for SETD2 while avoiding off-target effects on other closely related methyltransferases, particularly EZH1 and EZH2.

This compound is a crucial tool for interrogating the biological functions of SETD2, an enzyme responsible for the trimethylation of histone H3 at lysine 36 (H3K36me3)[1][2][3]. This epigenetic mark plays a critical role in transcriptional elongation and splicing[1]. The dysregulation of SETD2 has been implicated in various cancers, making it an attractive therapeutic target[3][4]. The development of highly selective inhibitors like this compound is paramount to advancing our understanding of SETD2's role in disease and for developing targeted therapies.

Quantitative Analysis of this compound's Potency and Selectivity

This compound demonstrates exceptional potency against SETD2 with an IC50 value of 5 nM in biochemical assays[5][6][7]. Its selectivity is highlighted by its significantly weaker activity against a panel of other histone methyltransferases. This high degree of selectivity is critical for a chemical probe to ensure that observed biological effects are directly attributable to the inhibition of the intended target.

| Target Enzyme | IC50 (µM) | Fold Selectivity vs. SETD2 |

| SETD2 | 0.005 | 1 |

| EZH2 | 162 | >32,400 |

| EZH1 | >200 | >40,000 |

| DOT1L | >200 | >40,000 |

| PRMT3 | >200 | >40,000 |

| PRMT7 | >200 | >40,000 |

| SETD7 | >200 | >40,000 |

| SETDB1 | >200 | >40,000 |

| SMYD2 | >200 | >40,000 |

| WHSC1 | >200 | >40,000 |

| SMYD3 | >200 | >40,000 |

| EHMT1 | 65.4 | >13,080 |

| EHMT2 | 66.8 | >13,360 |

| PRMT6 | 63.6 | >12,720 |

The Structural Basis of High-Affinity Binding to SETD2

The discovery of this compound was facilitated by a screening campaign of a histone methyltransferase-biased library, which identified a 2-amidoindole core as a promising starting point[1][8]. Subsequent structure-based drug design and optimization led to the development of this compound[1][8].

Crystallographic studies of an early lead compound, compound 2, in complex with SETD2 and the cofactor S-adenosylmethionine (SAM) provided critical insights into the binding mode[1][8]. The structure (PDB ID: 7LZF) reveals that the inhibitor occupies a portion of the peptide binding site[1][5]. The 7-methylindole group of the inhibitor is buried deep within the lysine-binding channel, the same channel that would normally accommodate histone H3 lysine 36[1]. A key interaction observed is a face-to-face π-stacking interaction between the indole aromatic rings and Tyr1666 of SETD2[1]. This deep engagement with the lysine channel is a crucial determinant of the compound's potency[1][8].

The mechanism of inhibition for this compound and its precursors has been determined to be uncompetitive with respect to SAM and noncompetitive with respect to the peptide substrate[1][8]. This suggests that the inhibitor binds to the enzyme-SAM complex at a site distinct from the SAM binding pocket, which is consistent with the crystallographic data showing the inhibitor in the peptide binding site[1][8].

Experimental Protocols

SETD2 Biochemical Assay: The potency of this compound was determined using a biochemical assay that measures the enzymatic activity of SETD2. While the specific proprietary details of the assay used for this compound's initial characterization are not fully public, a representative protocol for a histone methyltransferase assay would involve the following steps:

-

Enzyme and Substrate Preparation: Recombinant human SETD2 enzyme, a biotinylated peptide substrate representing the N-terminus of histone H3, and the methyl donor S-adenosylmethionine (SAM) are prepared in an appropriate assay buffer.

-

Inhibitor Incubation: A dilution series of the test compound (e.g., this compound) is pre-incubated with the SETD2 enzyme.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the peptide substrate and SAM. The reaction is allowed to proceed for a defined period at a controlled temperature.

-

Detection: The level of peptide methylation is quantified. A common method is through the use of a specific antibody that recognizes the methylated peptide, often in a format such as an AlphaLISA®, HTRF®, or ELISA assay.

-

Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Selectivity Profiling: To determine the selectivity of this compound, similar biochemical assays are performed using a panel of other histone methyltransferases. The experimental setup for each enzyme would be analogous to the SETD2 assay, using the specific substrates and optimized conditions for each respective enzyme.

Visualizing the Pathway and Experimental Logic

Caption: SETD2 signaling pathway and the point of inhibition by this compound.

Caption: Experimental workflow for the discovery and characterization of this compound.

Conclusion

The remarkable selectivity of this compound for SETD2 is a testament to the power of structure-based drug design. The deep insertion of its 7-methylindole moiety into the lysine-binding channel, stabilized by key interactions such as π-stacking with Tyr1666, provides a strong anchor for high-affinity binding. The subtle yet critical differences in the topology and amino acid composition of the active sites of other histone methyltransferases, such as EZH1 and EZH2, likely preclude a similarly favorable binding mode for this compound, leading to its exceptional selectivity. This detailed understanding of the structural basis of this compound's selectivity not only validates its use as a specific chemical probe for studying SETD2 biology but also provides a blueprint for the design of next-generation epigenetic modulators with enhanced therapeutic potential.

References

- 1. Discovery of a First-in-Class Inhibitor of the Histone Methyltransferase SETD2 Suitable for Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Conformational-Design-Driven Discovery of EZM0414: A Selective, Potent SETD2 Inhibitor for Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SETD2 in cancer: functions, molecular mechanisms, and therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2.1.1.43 Histone methyltransferases (HMTs) | Enzymes | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for EPZ-719 In Vitro Cell Proliferation Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction